12-Hydroxyoctadecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
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Overview
Description
The compound “12-Hydroxyoctadecanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; oxiran-2-ylmethyl 2-methylprop-2-enoate” is a complex chemical entity with a molecular formula of C30H54O8 and a molecular weight of 542.74500 g/mol . This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxyoctadecanoic acid involves the hydroxylation of octadecanoic acid. Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol. Oxiran-2-ylmethyl 2-methylprop-2-enoate is prepared by the reaction of glycidyl methacrylate with methacrylic acid .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and hydroxylation reactions under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 12-Hydroxyoctadecanoic acid can undergo oxidation to form keto derivatives.
Reduction: The ester groups in methyl 2-methylprop-2-enoate can be reduced to alcohols.
Substitution: The epoxide ring in oxiran-2-ylmethyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Keto derivatives of 12-Hydroxyoctadecanoic acid.
Reduction: Alcohol derivatives of methyl 2-methylprop-2-enoate.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of polymers and other complex molecules. They are also used in the study of reaction mechanisms and kinetics .
Biology
In biological research, 12-Hydroxyoctadecanoic acid is used to study lipid metabolism and its role in cellular processes. Methyl 2-methylprop-2-enoate is used in the synthesis of biocompatible materials .
Medicine
Oxiran-2-ylmethyl 2-methylprop-2-enoate is particularly useful in the synthesis of bioactive molecules .
Industry
In the industrial sector, these compounds are used in the production of coatings, adhesives, and sealants. They are also used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of these compounds varies depending on their specific application. For example, 12-Hydroxyoctadecanoic acid acts as a surfactant and gelator in various systems, influencing the stability and properties of emulsions and gels. Methyl 2-methylprop-2-enoate and oxiran-2-ylmethyl 2-methylprop-2-enoate are involved in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxystearic acid: Similar to 12-Hydroxyoctadecanoic acid but with different chain length and properties.
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with different reactivity and applications.
Glycidyl methacrylate: Similar to oxiran-2-ylmethyl 2-methylprop-2-enoate but with different functional groups.
Uniqueness
The uniqueness of the compound “12-Hydroxyoctadecanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; oxiran-2-ylmethyl 2-methylprop-2-enoate” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form complex polymers and its role in various industrial processes make it a valuable compound in scientific research and industry .
Properties
CAS No. |
25101-94-4 |
---|---|
Molecular Formula |
C34H60O10 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
12-hydroxyoctadecanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H10O3.C5H8O2.C4H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3;1-3(2)4(5)6/h17,19H,2-16H2,1H3,(H,20,21);6H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
BOZOFGXMOPMNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1 |
Related CAS |
25101-94-4 |
Origin of Product |
United States |
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